molecular formula C13H23NO4Si B13547156 2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid

2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid

Cat. No.: B13547156
M. Wt: 285.41 g/mol
InChI Key: RAHURYMPBZXVEG-UHFFFAOYSA-N
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Description

2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out under aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid involves the protection of amine groups through the formation of a Boc-protected intermediate. This intermediate can undergo various chemical transformations, allowing for the selective modification of specific functional groups. The Boc group is typically removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid is unique due to its spirocyclic structure and the presence of a silicon atom within the ring. This structural feature imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.

Biological Activity

2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities and applications in drug development. This article aims to summarize the available literature regarding its biological activity, including synthesis, structure-activity relationships, and specific case studies.

Chemical Structure and Properties

The compound's structure features a spirocyclic framework that contributes to its biological properties. The tert-butoxycarbonyl (Boc) group enhances stability and solubility, making it suitable for various applications in pharmacology.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The following sections detail specific findings related to the biological activity of this compound.

Antimicrobial Activity

A study evaluated the antibacterial properties of related thiazolidine derivatives, revealing that modifications in the structure significantly affect their efficacy against various bacterial strains. For instance, certain derivatives demonstrated exceptional antibacterial activity against Gram-positive and Gram-negative bacteria, with IC50 values lower than standard antibiotics like Penicillin G and Kanamycin B .

CompoundBacterial StrainIC50 (µg/mL)Comparison
14Pseudomonas aeruginosa0.195Superior to Penicillin G
14Staphylococcus aureusNot specifiedComparable efficacy

This suggests that structural modifications similar to those found in this compound could yield potent antimicrobial agents.

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory properties relevant to therapeutic applications. For example, compounds with similar spiro structures have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in diseases where these pathways are dysregulated.

Case Studies and Research Findings

  • Synthesis and Structure-Activity Relationship : Research has shown that the introduction of various substituents on the spiro framework can enhance biological activity. A systematic study on derivatives indicated that specific modifications improved binding affinity to target enzymes or receptors .
  • Toxicity Studies : Toxicity assessments are crucial for understanding the safety profile of new compounds. Preliminary studies suggest low toxicity levels for structurally similar compounds, indicating a favorable safety margin for potential therapeutic use .
  • Pharmacokinetics : Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Data on absorption, distribution, metabolism, and excretion (ADME) profiles from related compounds suggest promising characteristics that warrant further investigation .

Properties

Molecular Formula

C13H23NO4Si

Molecular Weight

285.41 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid

InChI

InChI=1S/C13H23NO4Si/c1-13(2,3)18-12(17)14-9-19(6-4-5-7-19)8-10(14)11(15)16/h10H,4-9H2,1-3H3,(H,15,16)

InChI Key

RAHURYMPBZXVEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C[Si]2(CCCC2)CC1C(=O)O

Origin of Product

United States

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